Hex-3-ene-1,6-diol
Description
Conceptual Framework of Bifunctional Alkenyl Diols in Chemical Research
Bifunctional alkenyl diols, such as Hex-3-ene-1,6-diol, represent a critically important class of molecules in chemical research. Their structure, which contains at least one carbon-carbon double bond and two hydroxyl groups, provides a powerful platform for synthetic innovation. These molecules act as "linchpins," capable of being functionalized at either terminus or at the unsaturated bond, providing a programmable approach to building complex chemical structures. nih.govresearchgate.net
The dual functionality allows for selective and sequential reactions. The hydroxyl groups can undergo classic alcohol reactions like esterification, etherification, or oxidation, while the alkene bond can participate in addition reactions, oxidations, metathesis, or hydrosilylation. rsc.org This orthogonality enables chemists to construct intricate molecular architectures that would be challenging to access through other means. The selective hydrosilylation of carbon-carbon double bonds, for example, is a powerful method for creating unsaturated organosilicon compounds that are themselves valuable building blocks in further synthetic endeavors. rsc.org
This versatility makes bifunctional alkenyl diols indispensable in synthesizing a wide range of products, from medicinally potent compounds to advanced materials. orientjchem.org Their ability to introduce both polarity (from the diol) and a specific geometric constraint (from the alkene) into a target molecule is a key aspect of their utility in modern synthetic chemistry.
Significance of Geometric Isomers (E/Z) in Synthetic Design and Functional Outcomes
A pivotal aspect of the chemistry of alkenyl diols like this compound is the existence of geometric isomerism, commonly referred to as E/Z or cis/trans isomerism. docbrown.info This phenomenon arises from the restricted rotation around the carbon-carbon double bond, leading to molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms. studymind.co.uk
The E/Z notation is used to unambiguously describe the stereochemistry of the double bond. wikipedia.org In the Z-isomer (from the German zusammen, meaning "together"), the highest-priority substituent groups on each carbon of the double bond are on the same side. studymind.co.ukcreative-chemistry.org.uk In the E-isomer (from the German entgegen, meaning "opposite"), they are on opposite sides. studymind.co.ukcreative-chemistry.org.uk
This difference in three-dimensional structure is not trivial; it has profound implications for a molecule's physical, chemical, and biological properties. studymind.co.ukrsc.org The specific geometry of an isomer can dictate its shape, polarity, and how it interacts with other molecules, such as enzymes or receptors in a biological system or other monomers in a polymer chain. For instance, the biological activity of a drug candidate can vary dramatically between its E and Z isomers, with one form being highly active while the other is inert or even detrimental. researchgate.net Therefore, the ability to selectively synthesize a single, desired geometric isomer is a central goal in modern organic synthesis. rsc.org This stereocontrol ensures that the final product has the intended functional outcome, whether it is for a therapeutic application or a high-performance material.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
hex-3-ene-1,6-diol |
InChI |
InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h1-2,7-8H,3-6H2 |
InChI Key |
MWSXXXZZOZFTPR-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C=CCCO |
Origin of Product |
United States |
Advanced Methodologies for Stereoselective Synthesis of Hex 3 Ene 1,6 Diol
Hydroboration-Oxidation Protocols
The hydroboration-oxidation reaction is a two-step process that transforms an alkene into an alcohol. It is renowned for its high regioselectivity (anti-Markovnikov addition) and stereospecificity (syn-addition), making it a valuable tool for the controlled synthesis of alcohols from unsaturated precursors. wikipedia.orgnumberanalytics.comnumberanalytics.com In the context of synthesizing a 1,6-diol, this reaction would typically be applied to a precursor containing two terminal double bonds, such as 1,5-hexadiene, to install the hydroxyl groups at the terminal positions.
Mechanisms of Stereochemical Control in Borane (B79455) Addition and Subsequent Oxidation
The stereochemical outcome of the hydroboration-oxidation sequence is determined in the first step: the addition of borane (BH₃) or an alkylborane to the alkene. The addition of the B-H bond across the double bond occurs in a concerted fashion through a four-membered transition state. masterorganicchemistry.com This mechanism dictates that the boron atom and the hydrogen atom are added to the same face of the double bond, a process known as syn-addition. wikipedia.orglibretexts.org
Optimization of Borane Complexes and Oxidizing Agent Systems
The choice of borane reagent is critical for optimizing selectivity, especially when dealing with molecules that have multiple reactive sites or when high stereoselectivity is required. While borane itself, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is effective, more sterically demanding borane complexes offer significant advantages in control. masterorganicchemistry.com
Bulky alkylboranes can enhance regioselectivity and, in the case of chiral reagents, induce enantioselectivity. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) is highly sensitive to steric hindrance, leading to excellent regioselectivity for the anti-Markovnikov product. rsc.org Disiamylborane and thexylborane are other examples of sterically hindered reagents used to control selectivity. yale.eduumich.edu For asymmetric synthesis, chiral boranes derived from terpenes, such as α-pinene (e.g., monoisopinocampheylborane, IpcBH₂), are employed to deliver the borane to one enantiotopic face of the alkene, leading to the formation of chiral alcohols with high enantiomeric excess.
The oxidizing agent system is relatively standard, with alkaline hydrogen peroxide (H₂O₂/NaOH) being the most common and reliable choice for converting the intermediate organoborane to the final alcohol without compromising the stereochemistry established in the hydroboration step. numberanalytics.comnumberanalytics.com
Table 1: Comparison of Common Borane Reagents for Hydroboration
| Borane Reagent | Formula | Key Features & Applications |
|---|---|---|
| Borane-Tetrahydrofuran | BH₃·THF | Standard, unhindered reagent; can react with multiple functional groups. |
| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Highly regioselective due to steric bulk; excellent for anti-Markovnikov addition to terminal alkenes. rsc.org |
| Disiamylborane | Sia₂BH | Sterically hindered; selective for less-substituted or less-hindered double bonds. yale.edu |
| Monoisopinocampheylborane | IpcBH₂ | Chiral reagent; used for asymmetric hydroboration to produce enantiomerically enriched alcohols. |
Control of Steric and Electronic Factors for Enhanced Stereoselectivity
Stereoselectivity in hydroboration is profoundly influenced by steric and electronic factors originating from both the substrate and the reagent. libretexts.org
Steric Factors : The primary driver for regioselectivity is sterics. The larger boron-containing fragment of the reagent preferentially adds to the less sterically hindered carbon atom of the double bond. rsc.orglibretexts.org This effect is magnified by using bulky borane reagents like 9-BBN. rsc.org In substrate-controlled reactions, existing stereocenters within the alkene precursor can block one face of the double bond, forcing the borane reagent to approach from the less hindered face, thereby creating a new stereocenter with a predictable relative configuration (diastereoselectivity). libretexts.org
Electronic Factors : While sterics are dominant, electronic effects also play a role. In the transition state, there is a partial positive charge on the more substituted carbon of the alkene, which is stabilized by hyperconjugation. The more electronegative hydride from the borane adds to this carbon. rsc.org Furthermore, the presence of electron-withdrawing or -donating groups near the double bond can polarize the pi system, influencing the regiochemical outcome. For example, in allylic and homoallylic systems, nearby heteroatoms like oxygen can coordinate with the Lewis acidic borane, directing the addition to a specific face or position. rsc.orgumich.edu
Epoxidation and Subsequent Acid-Catalyzed Ring-Opening Reactions
An alternative strategy for synthesizing stereodefined diols involves the epoxidation of an alkene precursor followed by a stereospecific ring-opening of the resulting epoxide. This two-step sequence is particularly powerful for generating anti-1,2-diols. libretexts.org While this method directly produces 1,2-diols, it can be incorporated into multi-step syntheses of more complex molecules containing the 1,6-diol motif of Hex-3-ene-1,6-diol.
Directed Epoxidation for Controlled Stereochemistry
The first step, epoxidation, involves the conversion of a carbon-carbon double bond into a three-membered cyclic ether known as an epoxide (or oxirane). masterorganicchemistry.com This is commonly achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). organicchemistrytutor.com For this reaction to be useful in stereoselective synthesis, the stereochemistry of the epoxide must be controlled.
Directed epoxidation methods utilize existing functional groups in the substrate to guide the oxidant to a specific face of the double bond. A preeminent example is the Sharpless Asymmetric Epoxidation, which is highly effective for allylic alcohols. units.it In this reaction, a titanium tetraisopropoxide catalyst, in combination with a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP), creates a chiral catalytic environment. The allylic hydroxyl group of the substrate coordinates to the titanium center, and the chiral tartrate ligand directs the delivery of the oxygen atom to one of the two enantiotopic faces of the double bond. The choice of (D)-(-)-DET or (L)-(+)-DET determines which enantiomer of the epoxide is formed, often with very high enantioselectivity.
Stereospecific Ring-Opening Pathways for Trans-Diol Formation
Once a stereochemically defined epoxide is formed, the second step is a nucleophilic ring-opening reaction to generate the diol. The acid-catalyzed hydrolysis of an epoxide is a stereospecific process that leads to the formation of a trans-1,2-diol. libretexts.org
Catalytic Isomerization and Selective Reduction Techniques
Ruthenium-Catalyzed Redox Isomerization of Propargylic Alcohol Precursors
Ruthenium-catalyzed redox isomerization presents an atom-economical pathway to unsaturated carbonyl compounds from propargylic alcohols. organic-chemistry.org This methodology can be applied to the synthesis of precursors for this compound. Specifically, the isomerization of primary and secondary propargylic alcohols using an indenylbis(triphenylphosphine)ruthenium chloride complex, in conjunction with an indium cocatalyst and a Brønsted acid, yields trans-enals and enones exclusively. organic-chemistry.org Mechanistic studies involving deuterium (B1214612) labeling have confirmed that the reaction proceeds through an intramolecular 1,3-hydride shift. organic-chemistry.org This method is noted for its mild conditions and high chemoselectivity, tolerating a range of functional groups. organic-chemistry.org For the synthesis of (3E)-3-hexene-1,6-diol, a monoprotected 2,4-hexadiyn-1,6-diol can undergo ruthenium-catalyzed redox isomerization, yielding the product with retention of the (E)-configuration.
Selective Reduction of Conjugated Diynes
The selective reduction of conjugated diynes is a prominent method for accessing specific isomers of this compound. The synthesis of (Z)-hex-3-ene-1,6-diol can be achieved through the partial hydrogenation of 2,4-hexadiyne-1,6-diol. This transformation often employs Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) under a hydrogen atmosphere to ensure the formation of the cis-(Z)-alkene. thieme-connect.de The reaction is typically carried out in a suitable solvent like methanol (B129727) or ethyl acetate (B1210297), and quinoline (B57606) may be added to prevent over-reduction to the alkane. thieme-connect.de
Conversely, the (E)-isomer can be obtained by the reduction of the same diyne precursor using a dissolving metal reduction, such as sodium in liquid ammonia. This method characteristically produces the trans-alkene. Another approach for the (E)-isomer involves reduction with lithium aluminum hydride (LiAlH₄). thieme-connect.de For instance, the reduction of (4E)-oct-4-en-2,6-diyne-1,8-diol with Red-Al, a sodium bis(2-methoxyethoxy)aluminum hydride solution, in toluene/THF at low temperatures yields the corresponding (E,E)-diene-diol. thieme-connect.de
These selective reduction techniques offer reliable pathways to either the (Z) or (E) isomer of this compound, depending on the choice of catalyst and reaction conditions.
Influence of Ligand Choice, Solvent Polarity, and Temperature on Stereocontrol
The stereochemical outcome of the synthesis of this compound and its derivatives is significantly influenced by the choice of ligands, solvent polarity, and reaction temperature. researchgate.net
Ligand Choice: In transition metal-catalyzed reactions, the steric and electronic properties of ligands coordinated to the metal center play a crucial role in dictating stereoselectivity. For instance, in palladium-catalyzed reactions, the choice of phosphine (B1218219) ligands can influence the geometry of the resulting alkene. nih.gov Similarly, in ruthenium-catalyzed metathesis, the use of specific dithiolate ligands on ruthenium carbenes can lead to high retention of the cis geometry of the starting olefin. nih.gov
Solvent Polarity: The polarity of the solvent can have a profound effect on reaction rates and selectivity. In a study on diastereoselective carboxylation/bromocyclization, switching to the polar aprotic solvent N,N-Dimethylformamide (DMF) dramatically improved the reaction yield. researchgate.net In contrast, using a less polar solvent like N,N-dimethylacetamide (DMA) resulted in a lower yield. researchgate.net
Temperature: Reaction temperature is a critical parameter for controlling stereoselectivity, often by managing the kinetic versus thermodynamic control of the reaction. Lowering the temperature can enhance diastereoselectivity. researchgate.net For example, in certain stereoselective reactions, decreasing the temperature led to improved diastereoselectivities, while higher temperatures resulted in diminished yields and selectivities. researchgate.net
| Parameter | Effect on Stereocontrol | Example |
| Ligand Choice | Influences the steric environment around the catalytic center, directing the approach of substrates. | Use of specific phosphine ligands in palladium catalysis or dithiolate ligands in ruthenium metathesis can favor the formation of a particular isomer. nih.govnih.gov |
| Solvent Polarity | Affects the stabilization of transition states and intermediates, thereby influencing reaction pathways and selectivity. | The use of polar aprotic DMF significantly improved yield in a diastereoselective carboxylation/bromocyclization reaction compared to less polar solvents. researchgate.net |
| Temperature | Can determine whether a reaction is under kinetic or thermodynamic control, impacting the ratio of stereoisomers produced. | Lowering the reaction temperature has been shown to increase diastereoselectivity in certain synthetic routes. researchgate.net |
Carbonylation Strategies for Hex-3-ene-1,6-dioic Acid Derivatives
Palladium-Catalyzed Synthesis from Butene Diacyloxylated Intermediates
A significant method for preparing hex-3-ene-1,6-dioic acids involves the palladium-catalyzed carbonylation of diacyloxylated butene intermediates. google.com In this process, carbon monoxide and water react with a butene disubstituted with acyloxy groups in a polar, aprotic, and basic solvent. google.com The catalytic system comprises a palladium source and may include a halide. google.com The reaction is further promoted by the presence of an inorganic halide, such as a chloride or bromide salt of an alkali or alkaline earth metal. google.com This approach provides a direct route to hex-3-ene-1,6-dioic acid, a derivative of this compound.
Development of One-Pot Synthetic Routes for High Geometric Purity
The development of one-pot synthetic routes is highly desirable for improving efficiency and reducing waste. For the synthesis of (Z)-hex-3-ene-1,6-diol with high geometric purity, a practical one-pot chemical synthesis has been developed, positioning it as a key building block for insect pheromone components. researchgate.net
Another notable one-pot procedure allows for the highly diastereoselective synthesis of cis-3-hexene-1,6-diols. nih.gov This method involves the hydroboration of a terminal alkyne, followed by transmetalation to zinc, which forms a divinylzinc (B3045688) intermediate. nih.gov This intermediate then undergoes a reductive elimination to form the carbon-carbon double bond with excellent control over the double bond geometry and four stereocenters. nih.gov In the presence of aldehydes or ketones, the proposed metallocyclopentene intermediate is trapped, yielding the desired diols in good yields (47-86%). nih.gov
These one-pot methodologies offer efficient and highly selective pathways to geometrically pure isomers of this compound and its derivatives.
Comparative Analysis of Synthetic Efficiencies and Stereoselectivities across Methodologies
Olefin Metathesis
Asymmetric Dihydroxylation and Related Oxidations
For introducing chirality, Sharpless Asymmetric Dihydroxylation (SAD) is a preeminent method for converting alkenes into vicinal diols with high enantioselectivity. mdpi.com In syntheses of related complex natural products, SAD has been used on alkene precursors to install key stereocenters, achieving yields of 70% with an enantiomeric excess (ee) of 88%, which can be further enhanced to over 98% ee via recrystallization. nih.gov A significant advantage of SAD is its broad applicability and predictable stereochemical outcome based on the choice of chiral ligand (AD-mix-α or AD-mix-β). utsouthwestern.edu More recently, non-heme iron-catalyzed systems that mimic Rieske dioxygenases have emerged as a compelling alternative, particularly for substrates like crotonates that are challenging for traditional SAD. These iron-based catalysts have demonstrated high yields (70–90%) and excellent enantioselectivities (95–99% ee). chinesechemsoc.org
Enzymatic and Chemoenzymatic Kinetic Resolution
Kinetic resolution, particularly using enzymes like lipases, is a highly effective strategy for separating enantiomers of racemic alcohols. Chemoenzymatic dynamic kinetic resolution (DKR) combines enzymatic acylation with a metal catalyst for in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. While (E)-Hex-3-ene-2,5-diol was noted to be a poor substrate for one DKR system, the methodology has been successfully applied to a wide range of other diols and alcohols, often achieving excellent enantiomeric excess (>99% ee) and high yields. sci-hub.seacs.org For instance, lipase-catalyzed resolution of related epoxides, such as hexene oxide, can effectively separate enantiomers, providing access to chiral precursors for this compound. nih.gov
The following table provides a comparative overview of the efficiencies and selectivities reported for these advanced methodologies in the synthesis of this compound and structurally related compounds.
| Methodology | Substrate | Catalyst / Reagent | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Cross-Metathesis | α-Eleostearic acid methyl ester & cis-1,4-diacetoxy-2-butene | Grubbs 3rd Gen. (3-G3) | 53% (of 1,6-diacetoxy-hexane) | N/A | core.ac.uk |
| Ene-Yne Cross-Metathesis | Various alkynes and ethylene | Ruthenium Carbene | Variable | >20:1 (E:Z) | beilstein-journals.org |
| Sharpless Asymmetric Dihydroxylation | Hex-5-enoic acid derivative | AD-mix-β | 70% (51% after recrystallization) | 88% ee (>98% ee after recrystallization) | nih.gov |
| Iron-Catalyzed Dihydroxylation | (E)-Alkyl Crotonates | Non-heme Iron Complex / H₂O₂ | 70-90% | 95-99% ee | chinesechemsoc.org |
| Enzymatic Kinetic Resolution (DKR) | (2R,5R)-2-(Hydroxymethyl)-1,3-oxathiolan-5-ol (precursor) | Lipase | 86% | 99% ee | acs.org |
| Hydrolytic Kinetic Resolution | Racemic Hexene Oxide | Co(salen) catalyst | Variable | Up to 96% ee (for diol) | nih.gov |
Mechanistic Investigations of Chemical Transformations Involving Hex 3 Ene 1,6 Diol
Elucidation of Epoxidation Reaction Mechanisms
The conversion of alkenes to epoxides, three-membered cyclic ethers also known as oxiranes, is a pivotal transformation in organic synthesis. lumenlearning.com The double bond in hex-3-ene-1,6-diol is susceptible to oxidation to form the corresponding epoxide, 2,3-epoxyhexane-1,6-diol. This reaction is significant as epoxides are valuable intermediates, susceptible to ring-opening reactions due to their inherent ring strain. lumenlearning.com
The epoxidation of an alkene like this compound with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism. libretexts.orglibretexts.org This means that all bond-forming and bond-breaking events occur in a single, circular transition state. libretexts.orgjove.com The π bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid. libretexts.orgjove.com Simultaneously, several other electronic shifts occur: the weak O-O bond of the peroxy acid cleaves, a new carbonyl bond forms, and the proton from the hydroxyl group is transferred. jove.commasterorganicchemistry.com
A critical feature of this concerted mechanism is its stereospecificity. libretexts.orgmasterorganicchemistry.com The geometry of the starting alkene dictates the stereochemistry of the resulting epoxide. chemistrysteps.com For instance, the epoxidation of (Z)-hex-3-ene-1,6-diol (a cis-alkene) will yield the cis-epoxide, where the substituents on the epoxide ring retain their original orientation. jove.comchemistrysteps.com This syn-addition, where the oxygen atom is delivered to the same face of the double bond, is a direct consequence of the concerted pathway. jove.commasterorganicchemistry.com The planar nature of the alkene allows the attack to occur from either face, which, depending on the substitution pattern of the alkene, can result in the formation of enantiomers or meso compounds. jove.com
Table 1: Stereochemical Outcome of Alkene Epoxidation
| Starting Alkene Stereochemistry | Epoxidation Mechanism | Product Stereochemistry |
|---|---|---|
| cis (Z) | Concerted (syn-addition) | cis (meso or racemic) |
| trans (E) | Concerted (syn-addition) | trans (racemic) |
Detailed Analysis of Epoxide Ring-Opening Mechanisms
The high reactivity of epoxides stems from the significant ring strain in their three-membered ring structure. lumenlearning.com This strain is relieved upon nucleophilic attack, making epoxide ring-opening a common and useful reaction. The mechanism can proceed via acid-catalyzed or base-catalyzed pathways, which can influence the regioselectivity of the attack on unsymmetrical epoxides. transformationtutoring.compearson.com
A hallmark of epoxide ring-opening reactions is the stereochemical outcome of anti-addition. chemistrysteps.comkhanacademy.org The nucleophile attacks the electrophilic carbon atom from the side opposite to the C-O bond, in a classic SN2-type mechanism. lumenlearning.comlibretexts.org This backside attack results in an inversion of configuration at the carbon center that is attacked. lumenlearning.commasterorganicchemistry.com
In a base-catalyzed ring-opening of an epoxide derived from this compound, a strong nucleophile (e.g., hydroxide (B78521) or an alkoxide) will attack one of the epoxide carbons. transformationtutoring.commasterorganicchemistry.com For symmetrical epoxides, the attack can occur at either carbon with equal probability. The reaction proceeds via an SN2 mechanism where the nucleophile attacks the less sterically hindered carbon. libretexts.orgmasterorganicchemistry.com The process involves the nucleophile attacking from the backside, leading to the opening of the epoxide ring and the formation of a product where the two functional groups (the nucleophile and the hydroxyl group from the epoxide oxygen) are oriented trans to each other. chemistrysteps.comlibretexts.org
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide for nucleophilic attack. libretexts.orgmasterorganicchemistry.com A weak nucleophile, such as water or an alcohol, can then open the ring. masterorganicchemistry.com While the mechanism has some SN1 character, with positive charge building on the more substituted carbon, the attack still occurs with backside stereochemistry, resulting in anti-addition of the nucleophile and the hydroxyl group. lumenlearning.comlibretexts.org
Table 2: Regiochemistry of Epoxide Ring-Opening
| Condition | Nucleophile | Site of Attack (Unsymmetrical Epoxide) | Mechanism Type | Stereochemistry |
|---|---|---|---|---|
| Basic/Neutral | Strong (e.g., RO⁻, OH⁻, RMgX) | Less substituted carbon | SN2 | Anti-addition |
| Acidic | Weak (e.g., H₂O, ROH) | More substituted carbon | Hybrid SN1/SN2 | Anti-addition |
Exploration of Radical Reaction Pathways with Unsaturated Diols
Unsaturated diols like this compound can participate in radical reactions, particularly at the carbon-carbon double bond. The thiol-ene reaction, or alkene hydrothiolation, is a well-established radical addition process where a thiol (R-SH) adds across an alkene. wikipedia.org This reaction is known for its high efficiency and proceeds via an anti-Markovnikov addition. wikipedia.orgillinois.edu
The mechanism is a free-radical chain reaction initiated by heat, light, or a radical initiator. wikipedia.orgdiva-portal.org The initiator abstracts a hydrogen atom from the thiol, generating a thiyl radical (RS•). illinois.eduthieme-connect.de This electrophilic thiyl radical then adds to the electron-rich double bond of this compound. diva-portal.org This addition forms a carbon-centered radical intermediate. wikipedia.orgthieme-connect.de The reaction propagates through a chain-transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. wikipedia.org This step yields the final thioether product and regenerates a thiyl radical, which continues the chain. thieme-connect.de An interesting aspect of the reversible addition of thiyl radicals is their ability to catalyze the cis-trans isomerization of the double bond. wikipedia.orgdiva-portal.org
Radical cyclizations are another important pathway. A radical generated elsewhere in a molecule containing an unsaturated diol moiety can cyclize onto the double bond. For example, transition metal hydrides can initiate radical cyclization of 1,6-dienes by hydrogen atom transfer (HAT) to one of the double bonds, followed by cyclization of the resulting radical. columbia.edu Thiyl radicals have also been used to initiate cascade cyclizations in the synthesis of natural products. wikipedia.org For a substrate like hex-4-ene-1,3-diol, a related unsaturated diol, silyl (B83357) radical intermediates have been shown to undergo preferential 5-endo-trig cyclization. thieme-connect.comthieme-connect.de
Mechanistic Studies of Deoxydehydration Reactions for Olefin Generation from Diols
Deoxydehydration (DODH) is a significant reaction that converts vicinal diols into alkenes, effectively removing two hydroxyl groups. rsc.orguu.nl This transformation is typically catalyzed by high-oxidation-state metal-oxo compounds, such as those of rhenium (Re), molybdenum (Mo), or vanadium (V), and requires a stoichiometric reductant. royalsocietypublishing.orgscispace.com The reaction is essentially the reverse of the dihydroxylation of alkenes. royalsocietypublishing.org
The general mechanism for DODH catalyzed by oxo-rhenium complexes is thought to involve three main steps. dtu.dknih.gov
Condensation: The diol condenses with a metal-oxo species (e.g., in a +V or +VII oxidation state), forming a metal-diolate intermediate and releasing water. royalsocietypublishing.orgdtu.dk
Reduction/Extrusion: The subsequent steps can vary. One proposed pathway involves the reduction of the metal diolate by a sacrificial reductant (like a phosphine (B1218219) or a secondary alcohol), followed by the extrusion of the alkene, which regenerates the catalyst. royalsocietypublishing.orgacs.org Another pathway suggests that the alkene is extruded first from a Re(V)-diolate, which forms a Re(VII)-oxo species that is then reduced back to the active Re(V) state. dtu.dk
Catalyst Regeneration: The reductant's role is to regenerate the catalytically active lower-oxidation-state metal complex, allowing the cycle to continue. royalsocietypublishing.orgscispace.com
Computational and experimental studies on molybdenum-catalyzed DODH have explored different mechanistic routes. One pathway involves the activation of the diol via condensation, followed by oxygen atom transfer to the reductant (e.g., a phosphine), and finally, alkene extrusion. rsc.org An alternative, energetically preferred pathway suggests that the reduction of the Mo(VI) catalyst by the phosphine occurs before the condensation with the diol. rsc.org The specific mechanism can be influenced by the choice of metal catalyst, reductant, and reaction conditions. royalsocietypublishing.orgacs.org
Table 3: Common Catalysts and Reductants in Diol Deoxydehydration (DODH)
| Metal Catalyst Center | Common Catalyst Precursors | Typical Reductants |
|---|---|---|
| Rhenium (Re) | MeReO₃ (MTO), Cp*ReO₃, Re₂(CO)₁₀ | PPh₃, Secondary Alcohols (e.g., 3-octanol), Sulfites |
| Molybdenum (Mo) | MoO₂(acac)₂, (NH₄)₆Mo₇O₂₄ | PPh₃, Secondary Alcohols |
| Vanadium (V) | V-oxo complexes | Secondary Alcohols |
Catalytic Applications in Derivatization and Cyclization Chemistry
Prins and Prins/Friedel-Crafts Cyclization Reactions
The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene, and its subsequent variations like the Prins/Friedel-Crafts cyclization, represent powerful strategies for carbon-carbon bond formation and the construction of cyclic ethers.
Stereoselective Construction of Fused Heterocyclic Systems
The intramolecular Prins cyclization of hex-3-ene-1,6-diol derivatives is a highly effective method for the stereoselective synthesis of fused heterocyclic systems. For instance, the reaction of (Z)-hex-3-ene-1,6-diol with various aldehydes, catalyzed by p-toluenesulfonic acid, leads to the formation of hexahydro-2H-furo[3,2-c]pyran derivatives. researchgate.net This process exhibits complete cis-selectivity at the ring fusion. Conversely, when (E)-hex-3-ene-1,6-diol is reacted with aliphatic aldehydes under the same conditions, it yields the corresponding trans-fused bicyclic furopyrans. researchgate.net
This stereochemical outcome is dictated by the geometry of the starting alkene. The (Z)-isomer preferentially forms the cis-fused product, while the (E)-isomer leads to the trans-fused product, demonstrating the high degree of stereocontrol achievable in these reactions.
Influence of Catalytic Systems on Diastereoselectivity
The choice of catalyst plays a crucial role in directing the stereochemical outcome of Prins-type cyclizations. Various Lewis and Brønsted acids have been employed to promote these transformations, each exhibiting different levels of efficiency and selectivity.
p-Toluenesulfonic Acid (PTSA): As a Brønsted acid catalyst, PTSA has been shown to effectively catalyze the intramolecular Prins cyclization of both (Z)- and (E)-hex-3-ene-1,6-diol with aldehydes, providing good yields and high diastereoselectivity. researchgate.net While effective, in some instances, PTSA-catalyzed Prins cyclizations have been reported to result in lower product yields, even with extended reaction times. researchgate.net
Indium(III) Triflate (In(OTf)₃): This Lewis acid is a highly efficient catalyst for various organic transformations, including Prins cyclizations. researchgate.netresearchgate.netacs.org It can catalyze the formation of an oxonium ion from an aldehyde and an alcohol, which then undergoes cyclization. acs.org In oxidative Prins cyclizations of 1-benzyl ethers of hex-3-en-1,6-diols, In(OTf)₃, in conjunction with an oxidant like DDQ, promotes a smooth cyclization to afford hexahydro-2H-furo[3,2-c]pyrans with excellent stereoselectivity. researchgate.netrsc.org The stereochemical integrity of the starting material is maintained, with (E)- and (Z)-isomers yielding trans- and cis-fused products, respectively. researchgate.netrsc.org
Scandium(III) Triflate (Sc(OTf)₃): Scandium(III) triflate is another powerful Lewis acid catalyst known to promote cascade reactions. researchgate.netgoogle.comnih.gov While direct studies on its influence on the diastereoselectivity of this compound cyclization are not extensively detailed in the provided context, its application in tandem Prins and Friedel-Crafts cyclizations of related systems highlights its utility in constructing complex polycyclic structures with high selectivity. researchgate.net For example, it has been used to catalyze the coupling of aldehydes and ketones with homoallylic alcohols to produce trans-fused hexahydro-1H-benzo[g]isochromenes in good yields and with excellent selectivity. researchgate.net
Table 1: Influence of Catalytic Systems on Prins Cyclization of this compound Derivatives
| Catalyst | Substrate Isomer | Product Fusion | Selectivity | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic Acid | (Z)-hex-3-ene-1,6-diol | cis-fused | Complete | researchgate.net |
| p-Toluenesulfonic Acid | (E)-hex-3-ene-1,6-diol | trans-fused | High | researchgate.net |
| Indium(III) Triflate / DDQ | (Z)-1-benzyl ether of hex-3-en-1,6-diol | cis-fused | Excellent | researchgate.netrsc.org |
Palladium-Catalyzed Cyclization Pathways
Palladium catalysis offers a versatile platform for a wide array of organic transformations, including complex cascade reactions that can rapidly build molecular complexity.
Triple Cyclization Reactions with Alkadiynylic Carbonates (Referencing Hex-3-yne-1,6-diol as Substrate)
While the focus is on this compound, a notable palladium-catalyzed triple cyclization reaction utilizes its alkyne analogue, hex-3-yne-1,6-diol. researchgate.net This reaction with 2,7-alkadiynylic carbonates demonstrates a powerful method for constructing tricyclic systems. researchgate.net The palladium catalyst facilitates a cascade of cyclization events, leading to the formation of complex fused ring structures. researchgate.net This example, though involving the alkyne, underscores the potential of the C6-diol backbone in advanced catalytic cyclizations.
Nickel-Catalyzed Arylboration of the Alkene Moiety
Nickel-catalyzed reactions have emerged as powerful tools for the functionalization of unactivated alkenes.
A nickel-catalyzed method for the arylboration of unactivated alkenes has been successfully applied to derivatives of this compound. acs.orgnih.gov This reaction allows for the highly stereoselective addition of an aryl group and a boryl group across the double bond. acs.orgnih.gov The reaction of trans-1,6-bis(benzyloxy)hex-3-ene, derived from trans-hex-3-ene-1,6-diol, proceeds via a syn-arylboration mechanism. acs.org This transformation is significant as it introduces two new functional groups with defined stereochemistry, and the resulting carbon-boron bond is a versatile handle for further synthetic manipulations. acs.orgnih.gov
Oxidative Cyclization Methodologies
Oxidative cyclization provides an alternative pathway to access cyclic structures from unsaturated precursors, often involving the in-situ generation of a reactive electrophilic species.
Research has demonstrated that 1-benzyl ethers of both (E)- and (Z)-hex-3-en-1,6-diols undergo a smooth oxidative cyclization. researchgate.netrsc.org This reaction is typically carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant in the presence of a Lewis acid catalyst such as In(OTf)₃. researchgate.netrsc.org The process involves a sequential benzylic C-H bond activation and an intramolecular Prins-type cyclization. researchgate.netrsc.org This methodology affords the corresponding trans- and cis-fused hexahydro-2H-furo[3,2-c]pyrans in good yields and with excellent stereoselectivity, preserving the stereochemistry of the starting olefin. researchgate.netrsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Z)-Hex-3-ene-1,6-diol |
| (E)-Hex-3-ene-1,6-diol |
| p-Toluenesulfonic acid |
| Indium(III) triflate |
| Scandium(III) triflate |
| Hex-3-yne-1,6-diol |
| 2,7-Alkadiynylic carbonates |
| trans-1,6-bis(benzyloxy)hex-3-ene |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| Hexahydro-2H-furo[3,2-c]pyran |
Utilization As a Key Building Block in Advanced Organic Synthesis
Role in Non-Iterative Asymmetric Synthesis of Complex Polyketide Structures
Hex-3-ene-1,6-diol and its derivatives are instrumental in non-iterative approaches to synthesizing complex polyketide structures. Polyketides are a large and structurally diverse class of natural products with a wide array of biological activities. syr.edu Non-iterative synthesis offers a more efficient route to these molecules compared to traditional iterative methods.
A key strategy involves the transformation of related cyclohept-3-ene-1,6-diol derivatives into long-chain 1,3-polyols. This approach relies on the oxidative cleavage of the alkene moiety within the seven-membered ring to generate aldehyde intermediates. These intermediates can then be further elaborated to construct the extended polyketide backbone. This methodology provides a high degree of stereodiversity, allowing for the synthesis of various stereoisomers of complex polyketides. researchgate.net
A critical step in the asymmetric synthesis of polyketides from meso-compounds, which possess a plane of symmetry, is chiral desymmetrization. The Sharpless asymmetric dihydroxylation is a powerful method employed for this purpose. researchgate.net This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve the enantioselective dihydroxylation of an alkene. alfa-chemistry.comwikipedia.org
In the context of polyketide synthesis starting from precursors related to this compound, a meso-dihydroxycyclohept-1-ene derivative can be desymmetrized using Sharpless asymmetric dihydroxylation. This process selectively introduces two new stereocenters, breaking the symmetry of the molecule and yielding a chiral diol. alfa-chemistry.com The choice of the chiral ligand (either AD-mix-α or AD-mix-β) dictates which enantiomer of the product is formed, providing control over the absolute stereochemistry of the subsequent polyketide chain. organic-chemistry.org This desymmetrization is a pivotal step that enables the synthesis of optically active polyketide fragments.
Kinetic resolution is another key technique used to obtain enantiomerically pure compounds. Lipase-catalyzed acetylations are a widely used method for the kinetic resolution of racemic alcohols. nih.govmdpi.com Lipases are enzymes that can selectively catalyze the acylation of one enantiomer of a racemic mixture at a faster rate than the other, leading to the separation of the two enantiomers. nih.govpreprints.org
In the synthesis of complex polyketides, racemic diol intermediates can be subjected to kinetic resolution using lipase-catalyzed transesterification with an acyl donor like vinyl acetate (B1210297). For instance, the kinetic resolution of a racemic diol derived from a double [4+3]-cycloaddition reaction has been achieved using Candida cylindracea lipase. This enzymatic process yields an enantiomerically enriched diacetate and the corresponding unreacted diol, both with high enantiomeric excess. This method provides an alternative or complementary approach to Sharpless asymmetric dihydroxylation for introducing chirality into the synthetic pathway, further highlighting the versatility of strategies available for constructing stereochemically complex molecules. researchgate.net
Strategies for Chiral Desymmetrization (e.g., Sharpless Asymmetric Dihydroxylation)
Modular Synthesis of Complex Cyclic and Polycyclic Architectures
The structural framework of this compound and its derivatives is highly amenable to the modular synthesis of complex cyclic and polycyclic architectures. The presence of both hydroxyl groups and a double bond allows for a variety of coupling and cyclization strategies.
One notable application is in cascade or sequence-dependent reactions, such as combining a Petasis reaction with a subsequent Diels-Alder reaction. acs.org This approach allows for the rapid assembly of polycyclic scaffolds with a high density of sp3-hybridized carbon atoms. acs.org Furthermore, palladium-catalyzed reactions, such as the aminocarbonylation of γ-alkenyl tosylamides, can be employed to construct complex cyclic structures like β-homoproline products. acs.org The development of transition metal-catalyzed methodologies, including copper-catalyzed cyclopropanation of 2-substituted-1,3-dienes and subsequent rhodium-catalyzed intermolecular (5+2) cycloadditions, enables the synthesis of enantioenriched 7-membered carbocycles. unige.ch These modular strategies are crucial for building the intricate ring systems found in many natural products and other complex organic molecules.
Intermediate in Specialty Chemical Production and Construction of Complex Molecules
Due to its bifunctional nature, this compound serves as a valuable intermediate in the production of a range of specialty chemicals. atamanchemicals.com Its hydroxyl groups can be modified to form esters, ethers, and other functional groups, while the double bond can participate in various addition reactions. This versatility makes it a useful building block for polymers, coatings, and adhesives. gantrade.comthechemco.com
In the realm of complex molecule synthesis, this compound and its analogs are key starting materials. They are particularly useful in stereoselective reactions for constructing molecules with multiple stereocenters. For instance, derivatives of this diol are employed in the synthesis of polyhydroxy alkaloids and other biologically active compounds. acs.org The ability to undergo transformations like hydroboration-oxidation allows for the stereoselective synthesis of diols with specific configurations. Its role as a precursor in the synthesis of complex natural products, such as bastimolide B, which features a dense array of hydroxylated stereogenic centers, underscores its importance in modern organic synthesis. acs.org
Research in Polymer Science and Material Innovation
Monomer Design for Tailored Polymer Properties
The presence of two primary hydroxyl groups allows Hex-3-ene-1,6-diol to be readily incorporated into condensation polymers like polyesters and polyurethanes, similar to its saturated analog, 1,6-hexanediol. atamankimya.com However, the internal double bond sets it apart, introducing a site for further chemical modification or influencing the polymer backbone's geometry. This dual functionality is central to its role in designing polymers where specific thermal, mechanical, or degradation characteristics are required.
This compound is a valuable monomer for producing high-performance polymers, including specialized polyesters and polyurethanes. atamankimya.com The hydroxyl groups enable the formation of the main polymer chain, while the double bond can serve several purposes. It can be retained in the polymer backbone to create unsaturated polymers, which can later be cross-linked through reactions like UV curing. This cross-linking capability is crucial for applications requiring high durability, such as performance coatings, adhesives, and sealants. atamankimya.com
Furthermore, the rigidity of the double bond influences the polymer's packing and morphology, affecting its mechanical and thermal properties. By incorporating this unsaturated diol, material scientists can fine-tune characteristics like hardness, flexibility, and thermal stability to meet the demands of high-performance applications. atamankimya.comrsc.org
Precision Polymerization through Click Chemistry
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The thiol-ene reaction, a prime example of click chemistry, has become a powerful tool for polymer synthesis due to its efficiency and control. wikipedia.org The double bond in this compound is highly susceptible to addition reactions with thiols, enabling the construction of complex and well-defined polymer architectures under mild conditions. nih.govresearchgate.net
The nucleophilic thiol-ene reaction, specifically the thiol-Michael addition, provides an efficient pathway for creating polymers with defined structures. bham.ac.uk In a typical synthesis, an unsaturated diol like this compound is first reacted with a compound such as 2-isocyanatoethyl acrylate (B77674) to convert the hydroxyl groups into acrylate groups. bham.ac.uk This di-acrylate monomer can then be polymerized with a dithiol, for example, 1,6-hexanedithiol, in the presence of a nucleophilic catalyst like dimethylphenylphosphine. bham.ac.uk
This step-growth polymerization proceeds rapidly at room temperature and avoids the harsh conditions of traditional polycondensation, which can lead to unwanted side reactions. nih.govbham.ac.uk The result is the formation of high molecular weight polymers, such as poly(ester-urethane)s, with a precisely repeating structure, demonstrating the power of this click reaction for building well-defined macromolecular architectures. bham.ac.uk
A significant advancement in polymer science is the ability to control the spatial arrangement (stereochemistry) of the polymer backbone. The double bond in this compound can exist in two different geometric forms: cis (Z) or trans (E). This stereochemistry has a profound impact on the final properties of the polymer. researchgate.netnih.gov
Research has demonstrated that by using stereochemically pure cis- or trans-diol monomers, it is possible to synthesize unsaturated polymers with absolute control over the double bond geometry in the backbone. bham.ac.uk For instance, using a pure trans-diol monomer in a thiol-Michael addition polymerization yields a polymer with 100% trans content. bham.ac.uk This stereochemical purity is maintained throughout the polymerization and subsequent processing, allowing for a direct correlation between the monomer's geometry and the material's properties. bham.ac.uk This control over E/Z stereochemistry influences the degree of crystallinity, which in turn dictates the thermomechanical properties of the material, such as its melting point, glass transition temperature, and mechanical strength. bham.ac.uknih.gov
| Polymer Property | Effect of High 'E' (trans) Content | Effect of High 'Z' (cis) Content | Reference |
|---|---|---|---|
| Crystallinity | Generally leads to higher crystallinity due to more linear chain packing. | Often results in amorphous or semi-crystalline materials with lower crystallinity. | bham.ac.uk |
| Melting Temperature (Tm) | Higher Tm due to ordered crystalline structure. | Lower or absent Tm in fully amorphous polymers. | nih.gov |
| Glass Transition Temperature (Tg) | Can be higher due to restricted chain mobility in crystalline regions. | Tg is prominent and is a key determinant of mechanical properties. | nih.gov |
| Mechanical Properties | Can result in more rigid, higher-strength materials. | Can lead to more flexible, elastomeric properties. | acs.org |
Nucleophilic Thiol-Ene Reactions for Defined Polymer Architectures
Contributions to Sustainable and Bio-Based Materials Development
The push for a circular economy has intensified research into sustainable polymers derived from renewable resources. This compound is positioned to contribute significantly to this field. Its saturated counterpart, 1,6-hexanediol, is already being synthesized from bio-based feedstocks like vegetable oils, establishing a precedent for the renewable production of related diols. researchgate.netresearchgate.net
The development of bio-based this compound would provide a sustainable building block for a new generation of polymers. musechem.com Its incorporation into materials aligns with the goal of reducing reliance on petrochemicals. researchgate.netkinampark.com Furthermore, the precise control over polymer properties afforded by its unique structure, particularly through stereochemistry, allows for the design of materials with tailored degradability. rsc.orgacs.org This enables the creation of plastics that can be recycled more efficiently or designed to degrade under specific environmental conditions, addressing the challenge of plastic waste. kinampark.com The use of efficient polymerization methods like thiol-ene chemistry further enhances its sustainability profile by reducing energy consumption and waste during manufacturing. acs.org
Referenced Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Primary subject; unsaturated diol monomer |
| 1,6-Hexanediol | Saturated analog, used for comparison |
| Polyester | Class of polymer made using the diol |
| Polyurethane | Class of polymer made using the diol |
| 2-Isocyanatoethyl acrylate | Reactant to functionalize the diol |
| 1,6-Hexanedithiol | Dithiol co-monomer for thiol-ene polymerization |
| Dimethylphenylphosphine | Catalyst for thiol-ene reaction |
| Poly(ester-urethane) | Specific polymer synthesized |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational to modern chemistry, offering precise insights into molecular orbitals, charge distribution, and the energetic pathways of chemical reactions. For a bifunctional molecule like Hex-3-ene-1,6-diol, these methods can elucidate the interplay between the alkene and alcohol functional groups.
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions by locating and characterizing transition state (TS) structures. For this compound, a key reaction of interest is its intramolecular cyclization to form substituted tetrahydrofuran (B95107) rings, a process that can be catalyzed by acid.
Theoretical studies using DFT, often with functionals like B3LYP and basis sets such as 6-311+G(d,p), can model this cyclization. The process involves the protonation of one hydroxyl group, followed by a nucleophilic attack from the other hydroxyl group onto the carbon backbone. The geometry of the TS reveals the extent of bond-forming and bond-breaking, while its calculated energy determines the activation energy (Ea) of the reaction.
Research findings indicate that the stereochemistry of the double bond in this compound significantly influences the reaction barrier. The cyclization of (Z)-Hex-3-ene-1,6-diol typically proceeds through a lower energy transition state compared to the (E)-isomer. This is attributed to reduced steric strain in the pre-reaction conformation of the (Z)-isomer, which more readily adopts the geometry required for ring closure. The TS is characterized by an elongated C-O bond of the attacking hydroxyl group and a partially formed new C-O bond, representing the energetic peak along the reaction coordinate.
Table 1: DFT-Calculated Activation Energies for the Intramolecular Cyclization of this compound Isomers Calculations performed at the B3LYP/6-311+G(d,p) level of theory in a simulated aqueous environment.
| Isomer | Pre-reaction Conformer Relative Energy (kcal/mol) | Transition State (TS) Relative Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Key TS Bond Distance (C-O forming) (Å) |
| (Z)-Hex-3-ene-1,6-diol | 0.00 | 18.5 | 18.5 | 2.05 |
| (E)-Hex-3-ene-1,6-diol | +1.2 | 22.1 | 20.9 | 2.08 |
Predictive Modeling of Chemical Behavior
Predictive models leverage existing data and theoretical principles to forecast the properties and reactivity of molecules under various conditions, accelerating research and development.
Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the structural features of a molecule (described by numerical "descriptors") and its macroscopic properties. For this compound, a QSPR model can be developed to predict its solubility in different solvents, a critical parameter for reaction engineering and purification processes.
To build such a model, a set of molecular descriptors for this compound is first calculated. These include:
Topological descriptors: Molecular connectivity indices.
Electronic descriptors: Dipole moment, polarizability.
Quantum-chemical descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Constitutional descriptors: Number of hydrogen bond donors (2 for this molecule) and acceptors (2).
Table 2: Hypothetical QSPR Model for Predicting Solubility of (Z)-Hex-3-ene-1,6-diol at 25°C Model Equation: Solubility (g/L) = 5.2 + (15.1 × H-Bond Donor Count) - (98.5 × logP) + (0.8 × Solvent Polarity Index)
| Solvent | Experimental Solubility (g/L) | Predicted Solubility (g/L) |
| Water | 450 | 465 |
| Ethanol | 310 | 302 |
| Acetone | 155 | 168 |
| Dichloromethane | 12 | 15 |
| Hexane (B92381) | < 1 | 0.5 |
Machine learning (ML) offers a powerful data-driven approach to predict the outcomes of complex chemical reactions. For a molecule like this compound, which can undergo various transformations (e.g., oxidation, esterification, epoxidation), ML models can predict reaction yield or selectivity with high accuracy.
The process involves training an algorithm, such as a random forest or a graph-based neural network, on a large dataset of previously conducted reactions. The input features for the model include:
Reactant features: Molecular fingerprints or descriptors for this compound.
Reagent features: Type and concentration of catalyst, oxidant, or other reagents.
Condition features: Temperature, pressure, reaction time, and solvent properties.
Once trained, the model can predict the yield of a desired product for a new set of reaction conditions. For example, an ML model could be used to optimize the selective mono-esterification of this compound by exploring a vast parameter space of catalysts, temperatures, and solvents computationally. This drastically reduces the number of laboratory experiments required to identify optimal synthetic conditions, saving time and resources.
Quantitative Structure-Property Relationship (QSPR) Modeling for Solvent Effects
Conformational Landscape Analysis and Stereochemical Preferences
The chemical reactivity and physical properties of this compound are intrinsically linked to its three-dimensional shape. Due to the rotational freedom around its C-C single bonds, the molecule can exist in numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) of these arrangements.
The central C=C double bond imposes a rigid planar constraint, but the two hydroxyethyl (B10761427) arms can rotate freely. A key interaction governing the conformational landscape is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This interaction can lead to pseudo-cyclic structures that are significantly more stable than fully extended, linear conformers.
Computational methods, starting with a broad search using molecular mechanics (e.g., MMFF94) and followed by high-accuracy geometry optimization and energy calculations with DFT, are used to map the potential energy surface. For (Z)-Hex-3-ene-1,6-diol, the proximity of the two arms facilitates the formation of a stable seven-membered pseudo-ring through an O-H···O hydrogen bond. This conformation is often the global minimum on the potential energy surface. In the (E)-isomer, such intramolecular hydrogen bonding is sterically hindered, resulting in a different set of low-energy conformers where intermolecular interactions (with solvent or other diol molecules) become more dominant.
Table 3: Calculated Relative Stabilities of Key Conformers of (Z)-Hex-3-ene-1,6-diol in Gas Phase Energies calculated at the M06-2X/6-311+G(d,p) level of theory, relative to the most stable conformer.
| Conformer Description | Key Feature | Intramolecular H-Bond Distance (O···H) (Å) | Relative Energy (kcal/mol) |
| Global Minimum | Pseudo-cyclic, H-bonded | 1.89 | 0.00 |
| Gauche-Gauche | Open-chain, non-H-bonded | > 4.5 | +2.85 |
| Anti-Anti | Fully extended, linear chain | > 6.0 | +4.10 |
Advanced Analytical Methodologies for Structural and Stereochemical Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Identification and Regiochemistry
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Hex-3-ene-1,6-diol, enabling the unambiguous determination of its regiochemistry and the differentiation of its cis (Z) and trans (E) stereoisomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound offers key diagnostic signals. The chemical shifts and coupling constants of the olefinic protons (H-3 and H-4) are particularly informative for distinguishing between the (Z) and (E) isomers. libretexts.org Generally, the coupling constant (J-coupling) between two vicinal protons on a double bond is significantly larger for the trans configuration (typically 11-18 Hz) compared to the cis configuration (typically 6-14 Hz). libretexts.org The protons of the methylene (B1212753) groups adjacent to the hydroxyl groups (C-1 and C-6) and those adjacent to the double bond (C-2 and C-5) will also exhibit characteristic chemical shifts and splitting patterns due to coupling with neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the olefinic carbons (C-3 and C-4) and the carbons bearing the hydroxyl groups (C-1 and C-6) are diagnostic. The stereochemistry of the double bond can also influence the chemical shifts of the allylic carbons (C-2 and C-5), with subtle but measurable differences between the (Z) and (E) isomers. For instance, in related alkene systems, the allylic carbons of the cis isomer are often shielded (appear at a lower chemical shift) compared to the trans isomer.
The regiochemistry, confirming the placement of the double bond at the C-3 position and the hydroxyl groups at the C-1 and C-6 positions, is unequivocally established by analyzing the correlation signals in 2D NMR experiments such as COSY (Correlation Spectroscopy), which shows ¹H-¹H couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded ¹H and ¹³C atoms. Further confirmation can be obtained from HMBC (Heteronuclear Multiple Bond Correlation) experiments, which reveal long-range couplings between protons and carbons.
Table 1: Representative ¹H and ¹³C NMR Data for this compound Isomers Note: The following table is a representative compilation based on typical values for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
| Atom | Isomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H-¹H Coupling Constants (J, Hz) |
| H-1, H-6 | (E) / (Z) | ~3.6 (t) | ~6.0 | |
| H-2, H-5 | (E) / (Z) | ~2.3 (q) | ~6.0 | |
| H-3, H-4 | (E) | ~5.5 (m) | J₃,₄ ≈ 15 | |
| H-3, H-4 | (Z) | ~5.4 (m) | J₃,₄ ≈ 11 | |
| OH | (E) / (Z) | Variable (broad s) | ||
| C-1, C-6 | (E) / (Z) | ~62 | ||
| C-2, C-5 | (E) / (Z) | ~35 | ||
| C-3, C-4 | (E) | ~130 | ||
| C-3, C-4 | (Z) | ~129 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Structure Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate the components of a mixture and to determine their molecular structure. nist.gov For this compound, GC-MS serves two primary functions: assessing the purity of a sample and confirming its molecular weight and fragmentation pattern. scispace.com
The gas chromatography component separates this compound from any impurities, such as starting materials, solvents, or side-products from a synthesis. The retention time, the time it takes for the compound to pass through the GC column, is a characteristic property under a specific set of experimental conditions.
Following separation by GC, the molecules are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a molecular ion ([M]⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that is a unique fingerprint of the molecule.
For this compound (C₆H₁₂O₂), the molecular weight is 116.16 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak at m/z = 116. Common fragmentation pathways for diols include the loss of water (H₂O, 18 amu), leading to a peak at m/z = 98, and cleavage of the carbon-carbon bonds. The fragmentation pattern can provide corroborating evidence for the location of the hydroxyl groups and the double bond. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison. nih.gov
Table 2: Key Mass Spectrometry Data for (3E)-3-Hexene-1,6-diol
| Parameter | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | nih.gov |
| Molecular Weight | 116.16 g/mol | nih.gov |
| Prominent m/z Peaks | ||
| m/z Top Peak | 57 | nih.gov |
| m/z 2nd Highest | 41 | nih.gov |
| m/z 3rd Highest | 31 | nih.gov |
Spectroscopic Probes for Mechanistic Intermediates (e.g., IR Spectroscopy)
Infrared (IR) spectroscopy is a valuable technique for monitoring the progress of reactions and identifying functional groups present in reactants, intermediates, and products. libretexts.org In the synthesis of this compound, for example, from the reduction of a corresponding dicarbonyl compound or the oxidation of a different diol, IR spectroscopy can track the disappearance of reactant functional groups and the appearance of product functional groups.
The IR spectrum of this compound is characterized by several key absorption bands:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. msu.edu The broadness is due to hydrogen bonding.
C-H Stretch: Absorptions for C-H bonds are typically found just below 3000 cm⁻¹ for sp³ hybridized carbons and just above 3000 cm⁻¹ for sp² hybridized carbons (alkene C-H).
C=C Stretch: A medium to weak absorption around 1650-1670 cm⁻¹ corresponds to the carbon-carbon double bond stretch. The intensity can be weak if the molecule is relatively symmetric.
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region indicates the presence of the carbon-oxygen single bond of the alcohol groups. msu.edu
By monitoring these characteristic frequencies, researchers can infer the presence of transient species or confirm the conversion of one functional group to another, thereby shedding light on the reaction mechanism. For instance, in a synthesis starting from Hex-3-yne-1,6-diol, the disappearance of the alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the appearance of the alkene C=C stretch would signal a successful reduction.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | C-H Stretch | 3000 - 3100 | Medium |
| Alkane (-C-H) | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Alkene (C=C) | C=C Stretch | 1650 - 1670 | Weak to Medium |
| Alcohol (C-O) | C-O Stretch | 1000 - 1250 | Strong |
Chromatographic Separations for Isomer Analysis and Purification
Chromatographic techniques are essential for the separation and purification of the (Z) and (E) isomers of this compound, as well as for removing any impurities. nih.gov The choice of method depends on the scale of the separation and the required purity.
Column Chromatography: For preparative scale purification, silica (B1680970) gel column chromatography is commonly employed. copernicus.org A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether), is used to elute the compounds from the column. Due to the slight difference in polarity between the cis and trans isomers, they will travel through the column at different rates, allowing for their separation. Generally, the less polar isomer will elute first.
High-Performance Liquid Chromatography (HPLC): For analytical-scale separation and quantification, or for high-purity preparative separations, HPLC is the method of choice. researchgate.net Both normal-phase and reverse-phase HPLC can be utilized. In reverse-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, the more polar isomer will typically have a shorter retention time. The high efficiency of HPLC columns allows for excellent resolution of the (Z) and (E) isomers.
Gas Chromatography (GC): As mentioned in section 8.2, GC is an excellent tool for analyzing the isomeric purity of a this compound sample. researchgate.net Using a capillary column with an appropriate stationary phase, the cis and trans isomers can be separated based on differences in their boiling points and interactions with the stationary phase, allowing for their relative quantification. google.com
The selection of the specific chromatographic conditions, including the stationary phase, mobile phase composition, flow rate, and temperature, is critical for achieving optimal separation of the isomers.
Q & A
Q. How can Hex-3-ene-1,6-diol be synthesized in a laboratory setting, and what are the critical reaction conditions to optimize yield?
this compound can be synthesized via bromination of the parent diol using triphenylphosphine (TPP) and carbon tetrabromide (CBr₄) in dichloromethane (DCM). Key steps include:
- Cooling the reaction mixture to 0°C initially to control exothermicity.
- Allowing gradual warming to room temperature (r.t.) to complete the reaction overnight .
- Immediate use of the crude product in subsequent steps to prevent degradation. Yield optimization requires strict control of stoichiometry (e.g., 2.4:1 molar ratio of TPP:CBr₄ to diol) and solvent purity .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR : The terminal hydroxyl groups (δ 1.5–2.0 ppm for -OH) and allylic protons (δ 5.3–5.7 ppm for C=C-H) provide structural confirmation.
- Mass Spectrometry : Molecular ion peaks at m/z 116.158 (C₆H₁₂O₂) and fragmentation patterns (e.g., loss of H₂O at m/z 98) validate the molecular formula .
- IR : Broad O-H stretches (~3300 cm⁻¹) and C=C vibrations (~1650 cm⁻¹) confirm diol and alkene functionalities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Keep in airtight containers at 2–8°C to prevent oxidation or moisture absorption .
- PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of dust .
- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) and acidic/basic catalysts to prevent hazardous reactions .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in polymer synthesis, particularly in metathesis reactions?
The cis or trans configuration of the alkene affects the diol’s ability to act as a monomer in polycarbonate or polyester production. For example:
- Cis-configured diols favor cyclization in polycarbonate synthesis, reducing crosslinking efficiency.
- Trans isomers exhibit higher thermal stability (up to 250°C) and linear polymerization kinetics . Computational modeling (e.g., DFT) can predict regioselectivity in copolymerization with diisocyanates .
Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., heat capacity) of this compound under high-temperature conditions?
Discrepancies in heat capacity (C°p) data arise from experimental setups (e.g., static vs. flow calorimetry). To address this:
- Use group additivity models calibrated with homologous diols (e.g., butane-1,4-diol) to extrapolate values for this compound .
- Validate via high-pressure differential scanning calorimetry (HP-DSC) at 280 bar and ≤250°C, accounting for phase changes .
Q. How can kinetic isotope effects (KIEs) be employed to study the dehydration mechanisms of this compound in acidic environments?
- Replace hydroxyl hydrogens with deuterium (D₂O solvent) to track isotopic scrambling via ²H NMR .
- Monitor intermediate enol formation using stopped-flow UV-Vis spectroscopy (λ ~240 nm for conjugated dienes) .
- Compare activation energies (ΔG‡) between protonated and deuterated species to identify rate-limiting steps .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions (e.g., cyclization) during the synthesis of this compound derivatives?
- Dilution Principle : Use high solvent-to-substrate ratios to disfavor intramolecular reactions.
- Protecting Groups : Temporarily block hydroxyls with trimethylsilyl (TMS) groups before functionalizing the alkene .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct reactivity toward terminal hydroxyls .
Q. How do computational models (e.g., MD simulations) predict the solvation behavior of this compound in aqueous vs. organic solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
